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molecular formula C10H8ClNO2 B8636416 4-(4-Chlorophenyl)-2-oxazolemethanol CAS No. 109544-15-2

4-(4-Chlorophenyl)-2-oxazolemethanol

Cat. No. B8636416
M. Wt: 209.63 g/mol
InChI Key: LRBAUESIMPEDQH-UHFFFAOYSA-N
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Patent
US04774253

Procedure details

181 ml of a 1M solution of boron trichloride in dichloromethane was added dropwise to a stirred solution of 21.5 g (90.5 mmol) of 4-(4-chlorophenyl)-2-ethoxymethyl-oxazole in 100 ml of dichloromethane. The temperature of the mixture was held below 10° C. during the addition by cooling with ice. After completion of the addition the mixture was stirred at room temperature for 2 hours and then poured on to 500 ml of ice/water. The dichloromethane phase was separated and the aqueous phase was extracted with 100 ml of dichloromethane. The combined dichloromethane extracts were washed with saturated sodium hydrogen carbonate solution, dried over sodium sulphate, filtered and evaporated. Recrystallization of the residue from toluene yielded 15.7 g (83%) of 4-(4-chlorophenyl)-2-oxazolemethanol of melting point 68°-71.5° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(4-chlorophenyl)-2-ethoxymethyl-oxazole
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(Cl)(Cl)Cl.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[N:13]=[C:14]([CH2:17][O:18]CC)[O:15][CH:16]=2)=[CH:8][CH:7]=1>ClCCl>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]2[N:13]=[C:14]([CH2:17][OH:18])[O:15][CH:16]=2)=[CH:10][CH:11]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
4-(4-chlorophenyl)-2-ethoxymethyl-oxazole
Quantity
21.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1N=C(OC1)COCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature of the mixture was held below 10° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
by cooling with ice
ADDITION
Type
ADDITION
Details
After completion of the addition the mixture
CUSTOM
Type
CUSTOM
Details
The dichloromethane phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 100 ml of dichloromethane
WASH
Type
WASH
Details
The combined dichloromethane extracts were washed with saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1N=C(OC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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